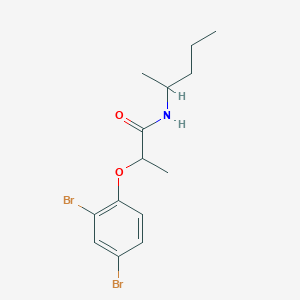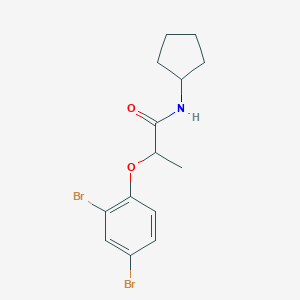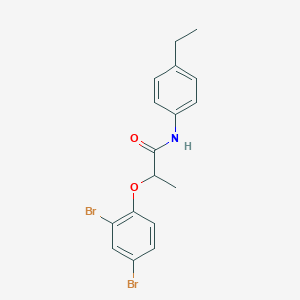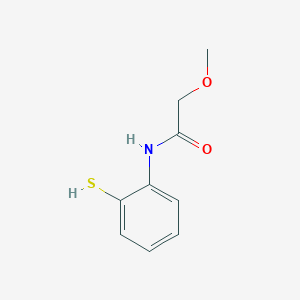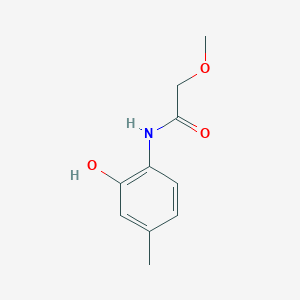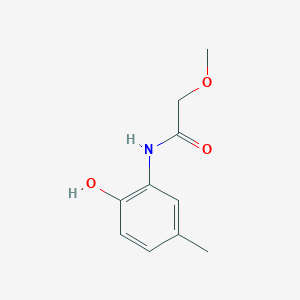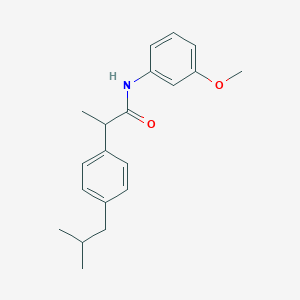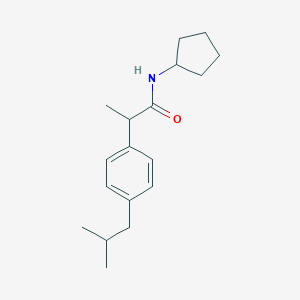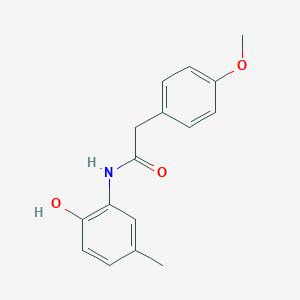
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. HMPA is a white crystalline solid with a molecular formula of C16H17NO3 and a molecular weight of 271.32 g/mol. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Mecanismo De Acción
The mechanism of action of HMPA is not fully understood, but it is believed to act as a hydrogen bond acceptor and aprotic solvent. HMPA has a high dielectric constant, which allows it to solvate cations and anions, thereby stabilizing reactive intermediates during chemical reactions. HMPA can also form hydrogen bonds with polar solvents, which enhances the solubility of organic compounds (Goh et al., 2015).
Biochemical and Physiological Effects
HMPA has been shown to have no significant biochemical or physiological effects on living organisms. Studies have shown that HMPA is not toxic to cells, and it does not cause any adverse effects on the growth and development of organisms (Hirano et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMPA has several advantages as a solvent for lab experiments. It has a high boiling point, which makes it suitable for high-temperature reactions. HMPA is also a good solvent for polar and non-polar compounds, making it versatile in various chemical reactions. However, HMPA has some limitations, such as its high cost and limited availability. It is also not suitable for reactions involving strong nucleophiles and acids due to its basic nature (Goh et al., 2015).
Direcciones Futuras
There are several future directions for the study of HMPA. One of the significant areas of research is the development of new methods for the synthesis of HMPA. Researchers are also exploring the potential applications of HMPA in the field of drug discovery and delivery. HMPA has been shown to enhance the solubility and bioavailability of drugs, making it a promising candidate for drug delivery systems (Hirano et al., 2016). Additionally, the use of HMPA in the synthesis of peptides and oligonucleotides is an area of growing interest, and further studies are needed to optimize the conditions for these reactions.
Conclusion
In conclusion, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the field of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. HMPA has several potential applications in various areas of scientific research, and further studies are needed to optimize its use in these areas.
Métodos De Síntesis
The synthesis of HMPA involves the reaction between 2-hydroxy-5-methylbenzoic acid and 4-methoxyphenylacetic acid in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields HMPA as a white crystalline solid with a yield of approximately 70-80% (Goh et al., 2015).
Aplicaciones Científicas De Investigación
HMPA has been studied for its potential applications in various areas of scientific research. One of the significant applications of HMPA is in the field of organic chemistry, where it is used as a reagent for the protection of alcohols and amines during chemical reactions. HMPA is also used as a solvent in organic synthesis, particularly for the preparation of peptides and oligonucleotides (Hirano et al., 2016).
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(18)14(9-11)17-16(19)10-12-4-6-13(20-2)7-5-12/h3-9,18H,10H2,1-2H3,(H,17,19) |
Clave InChI |
UNOVHVBUNONACL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




